Isobutyl cyclohexylpropionate
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Overview
Description
Isobutyl cyclohexylpropionate is an ester compound with the molecular formula C13H24O2. It is known for its pleasant odor and is commonly used in the fragrance industry. Esters like this compound are often responsible for the characteristic fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl cyclohexylpropionate can be synthesized through esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For instance, cyclohexylpropionic acid can react with isobutyl alcohol in the presence of concentrated sulfuric acid to form this compound .
Industrial Production Methods: Industrial production of esters like this compound often involves the use of acid chlorides or acid anhydrides reacting with alcohols. This method can be more efficient and yield higher purity products .
Types of Reactions:
Oxidation: Esters can undergo oxidation reactions, although this is less common compared to other functional groups.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Esters can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Isobutyl cyclohexylpropionate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its structural similarity to naturally occurring esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor and stability
Mechanism of Action
The mechanism of action of isobutyl cyclohexylpropionate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The ester functional group is responsible for its volatility and ability to interact with these receptors. Additionally, in biological systems, esters can be hydrolyzed by esterases to form the corresponding alcohol and carboxylic acid .
Comparison with Similar Compounds
Isobutyl acetate: Another ester with a fruity odor, commonly used in the fragrance industry.
Cyclohexyl acetate: Similar in structure but with different olfactory properties.
Isopropyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances
Uniqueness: Isobutyl cyclohexylpropionate is unique due to its specific combination of the isobutyl and cyclohexyl groups, which contribute to its distinct odor profile and stability. Its structural features make it particularly suitable for use in high-end fragrances and as a model compound in ester chemistry studies .
Properties
CAS No. |
94021-84-8 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methylpropyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H24O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
JAFAFLLABLOGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
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